![molecular formula C34H22O4S2 B14404518 1,1'-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione} CAS No. 84306-68-3](/img/structure/B14404518.png)
1,1'-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione} is an organic compound characterized by its complex structure, which includes phenylsulfanyl and phenyl groups attached to an ethane-1,2-dione backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione} typically involves multi-step organic reactions. One common method includes the reaction of 1,3-dibromobenzene with phenylsulfanylphenylacetylene under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate in a solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione} undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the phenylsulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
1,1’-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione} has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione} involves its interaction with specific molecular targets and pathways. The phenylsulfanyl groups can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also induce oxidative stress in cells, leading to apoptosis or other cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diacetylbenzene: Similar structure but lacks the phenylsulfanyl groups.
1,4-Diacetylbenzene: Similar structure with acetyl groups in the para position.
1,3-Phenylenebismaleimide: Contains maleimide groups instead of phenylsulfanyl groups.
Uniqueness
1,1’-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione} is unique due to the presence of phenylsulfanyl groups, which impart distinct chemical properties and reactivity. These groups can participate in specific interactions and reactions that are not possible with similar compounds lacking these functional groups.
Propriétés
Numéro CAS |
84306-68-3 |
|---|---|
Formule moléculaire |
C34H22O4S2 |
Poids moléculaire |
558.7 g/mol |
Nom IUPAC |
1-[3-[2-oxo-2-(4-phenylsulfanylphenyl)acetyl]phenyl]-2-(4-phenylsulfanylphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C34H22O4S2/c35-31(23-14-18-29(19-15-23)39-27-10-3-1-4-11-27)33(37)25-8-7-9-26(22-25)34(38)32(36)24-16-20-30(21-17-24)40-28-12-5-2-6-13-28/h1-22H |
Clé InChI |
SCWFNGSGZIWJHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)C(=O)C3=CC(=CC=C3)C(=O)C(=O)C4=CC=C(C=C4)SC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



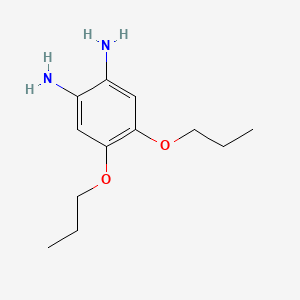
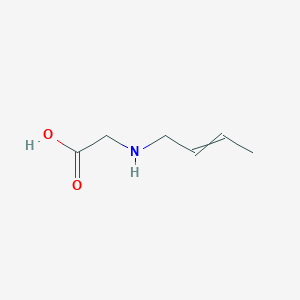

![1-[Ethoxy(phenyl)methoxy]-4-methoxybenzene](/img/structure/B14404461.png)
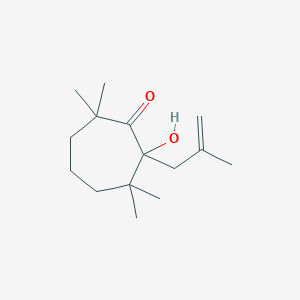
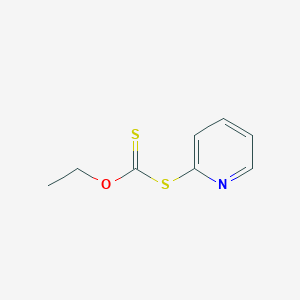
![5-Methyl-5-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]hex-1-en-3-yne](/img/structure/B14404467.png)
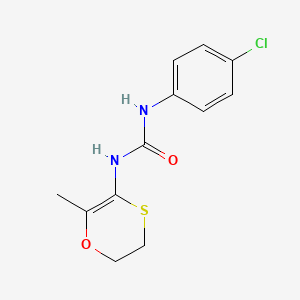
![4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide](/img/structure/B14404476.png)
![(NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14404496.png)
![2-Butoxy-5-[(3-carboxy-5-chlorophenyl)disulfanyl]-3-chlorobenzoic acid](/img/structure/B14404511.png)
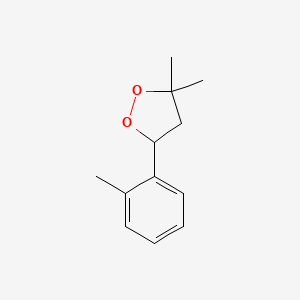
![Methyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14404525.png)
